1,3,5-Triaza-7-phosphaadamantane

Descripción

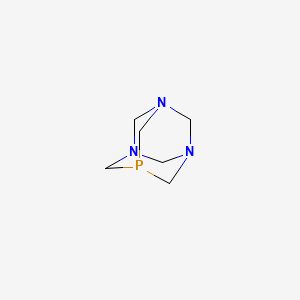

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3P/c1-7-2-9-3-8(1)5-10(4-7)6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXRPTKTLVHPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CP(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201812 | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53597-69-6 | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53597-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53597-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triaza-7-phosphaadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAZA-7-PHOSPHAADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8JQP73M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Adamantane Analogue in Focus: A Technical Guide to 1,3,5-Triaza-7-phosphaadamantane (PTA)

An in-depth exploration of the history, synthesis, and foundational properties of a versatile phosphine (B1218219) ligand.

This technical guide provides a comprehensive overview of 1,3,5-triaza-7-phosphaadamantane (PTA), a cornerstone ligand in coordination chemistry and catalysis. We delve into its initial discovery and synthesis, present its key physicochemical and spectroscopic data in a structured format, and provide a detailed experimental protocol for its preparation. Visual diagrams are included to elucidate the synthetic pathway and the relationships between its structural features and properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects and applications of this unique water-soluble phosphine.

Discovery and Historical Context

This compound, a phosphorus analogue of hexamethylenetetramine, was first synthesized and characterized in 1974 by Donald J. Daigle, Arthur B. Pepperman, Jr., and Sidney L. Vail.[1] Working at the Southern Regional Research Center of the Agricultural Research Service, United States Department of Agriculture in New Orleans, Louisiana, they developed a straightforward one-pot synthesis.[1] This seminal work, published in the Journal of Heterocyclic Chemistry, opened the door for the exploration of this novel compound and its derivatives.[1] The synthesis involved the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride in the presence of sodium hydroxide (B78521) and formaldehyde (B43269) in an aqueous medium.[1][2]

PTA's unique cage-like structure, remarkable stability, and notable solubility in water have garnered significant interest across various fields of chemistry.[1] Its rigid, adamantane-like framework contributes to its high melting point and stability.[1] These properties, particularly its aqueous solubility, have been pivotal to its application in aqueous-phase chemistry, a significant area of green chemistry.[1][3]

Physicochemical and Spectroscopic Data

The intrinsic properties of PTA are crucial for its application in synthesis and catalysis. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound (PTA)

| Property | Value |

| Molecular Formula | C₆H₁₂N₃P |

| Molar Mass | 157.157 g/mol [1][2] |

| Appearance | White, crystalline solid[1] |

| Melting Point | 260 °C (533 K)[2] |

| Solubility in Water | 23.5 g/100 mL[2] |

| Solubility (Other) | Soluble in methanol, chloroform, acetone, ethanol, and DMSO; insoluble in hydrocarbon solvents[2] |

Table 2: Spectroscopic Data for this compound (PTA)

| Technique | Observed Signals (in CDCl₃ unless otherwise noted) |

| ¹H NMR | δ 4.61 (d, 6H, JP-H = 6.3 Hz, P-CH₂-N), 4.10 (s, 6H, N-CH₂-N) |

| ¹³C{¹H} NMR | δ 72.8 (s, N-CH₂-N), 51.5 (d, JP-C = 25.4 Hz, P-CH₂-N) |

| ³¹P{¹H} NMR | δ -97.5 (s) |

| ¹⁵N NMR (in D₂O) | δ 24.6 (s)[4] |

| Mass Spec (EI) | m/z 157 (M⁺) |

Experimental Protocol: Synthesis of this compound (PTA)

The following protocol is based on the original synthesis developed by Daigle, Pepperman, and Vail.

Materials:

-

Hexamethylenetetramine (HMTA)

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Sodium hydroxide (NaOH)

-

Formaldehyde (37% aqueous solution)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, a solution of sodium hydroxide (e.g., 4.0 g in 50 mL of water) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Hexamethylenetetramine (e.g., 14.0 g) is added to the stirred sodium hydroxide solution.

-

Tetrakis(hydroxymethyl)phosphonium chloride (e.g., 19.1 g) is then added to the mixture.

-

To the resulting solution, an aqueous solution of formaldehyde (e.g., 24.3 g of 37% solution) is added dropwise while maintaining the temperature below 30 °C with an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours) to ensure the completion of the reaction.

-

The aqueous solution is then extracted multiple times with a suitable organic solvent (e.g., chloroform).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to afford a white crystalline solid.

Visualizing the Synthesis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the key relationships governing the utility of PTA.

Caption: Synthetic pathway for this compound.

Caption: Relationship between PTA's structure, properties, and applications.

References

An In-depth Technical Guide on the Core Fundamental Properties of 1,3,5-Triaza-7-phosphaadamantane (PTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triaza-7-phosphaadamantane (PTA) is a water-soluble, air-stable, cage-like phosphine (B1218219) ligand with a rigid adamantane-like structure.[1] First synthesized in 1974, PTA has garnered significant interest in coordination chemistry and catalysis due to its unique combination of properties.[1] Its water solubility, a consequence of the three nitrogen atoms in its framework, makes it an attractive ligand for aqueous-phase reactions, a critical aspect in green chemistry and biological applications.[1][2] The phosphorus atom in the PTA cage possesses a lone pair of electrons, making it an excellent σ-donor for coordination to transition metals. This guide provides a comprehensive overview of the fundamental properties of PTA, its synthesis, characterization, and its burgeoning role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The unique structural and electronic features of PTA give rise to its characteristic physicochemical and spectroscopic properties. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound (PTA)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₃P | [2][3] |

| Molar Mass | 157.157 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 260 °C (533 K) | [3] |

| Solubility | Soluble in water (23.5 g/100 mL), methanol, ethanol, DMSO, and chloroform (B151607). Insoluble in hydrocarbon solvents. | [3] |

| pKa | 6.0 (protonation occurs at a nitrogen atom) | [4] |

Table 2: Structural Parameters of Free this compound (PTA)

| Parameter | Value |

| P-C Bond Length | ~1.85 Å |

| N-C Bond Length | ~1.47 Å |

| C-P-C Bond Angle | ~98° |

| C-N-C Bond Angle | ~109° |

Table 3: Spectroscopic Data of this compound (PTA)

| Spectroscopic Technique | Key Features and Values | Reference(s) |

| ³¹P NMR (in CDCl₃) | δ ≈ -97 to -104 ppm (singlet) | [5] |

| ¹H NMR (in D₂O) | δ ≈ 4.3 (s, 6H, N-CH₂-N), 3.9 (d, J=9 Hz, 6H, P-CH₂-N) | [6] |

| ¹³C NMR (in D₂O) | δ ≈ 73.5 (N-C-N), 51.5 (d, J=25 Hz, P-C) | [6] |

| IR Spectroscopy (KBr) | ν ≈ 2950-2850 cm⁻¹ (C-H stretching), 1450-1000 cm⁻¹ (cage vibrations) | [7] |

Synthesis and Characterization

Synthesis of this compound (PTA)

The most common and efficient synthesis of PTA involves a one-pot reaction of hexamethylenetetramine, tris(hydroxymethyl)phosphine (B1196123) (or its precursor tetrakis(hydroxymethyl)phosphonium (B1206150) chloride), and formaldehyde (B43269) in an aqueous basic solution.[3]

Experimental Protocol: Synthesis of PTA

Materials:

-

Hexamethylenetetramine (urotropine)

-

Tris(hydroxymethyl)phosphine (THP) or Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexamethylenetetramine in deionized water.

-

Slowly add an aqueous solution of tris(hydroxymethyl)phosphine (or THPC followed by neutralization with NaOH) to the flask while stirring.

-

Add formaldehyde solution to the reaction mixture.

-

Carefully add a solution of sodium hydroxide to the flask. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After cooling to room temperature, the crude product often precipitates. If not, the volume of the solution can be reduced under vacuum.

-

Collect the white solid by filtration and wash it with cold deionized water and then with ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure PTA.

-

Dry the purified product under vacuum.

Diagram: Synthesis Workflow of PTA

Caption: General workflow for the synthesis of this compound (PTA).

Characterization

The synthesized PTA should be characterized using various spectroscopic techniques to confirm its identity and purity.

Experimental Protocol: NMR Characterization of PTA

Materials:

-

Synthesized PTA sample

-

Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a small amount of the PTA sample (5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

³¹P NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

A single sharp resonance is expected in the range of -97 to -104 ppm, characteristic of the phosphorus atom in the PTA cage.[5]

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

Two distinct sets of signals are expected: a singlet for the six equivalent protons of the N-CH₂-N bridges and a doublet for the six equivalent protons of the P-CH₂-N bridges, showing coupling to the phosphorus atom.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Two signals are expected: one for the carbon atoms of the N-C-N bridges and another, which will appear as a doublet due to coupling with the phosphorus atom, for the carbon atoms of the P-C bridges.

-

Coordination Chemistry and Applications in Drug Development

The phosphorus atom of PTA readily coordinates to a wide range of transition metals, forming stable complexes. The water solubility of PTA imparts aqueous compatibility to these metal complexes, making them promising candidates for biological applications, particularly as anticancer agents.

A notable class of PTA-containing anticancer drug candidates are the ruthenium-arene-PTA complexes, often referred to as RAPTA compounds.[8] These complexes have shown promising antimetastatic properties with reduced toxicity compared to traditional platinum-based drugs.[9]

Mechanism of Action of RAPTA Complexes

The anticancer activity of RAPTA complexes is believed to be multi-targeted, differing from the DNA-binding mechanism of cisplatin.[8] Evidence suggests that RAPTA compounds can interact with and inhibit specific cellular proteins, leading to the induction of apoptosis (programmed cell death). Two key protein targets that have been identified are thioredoxin reductase (TrxR) and cathepsin B.[7][8]

Diagram: Proposed Signaling Pathway for RAPTA-C Anticancer Activity

References

- 1. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells | PLOS One [journals.plos.org]

- 5. Enhanced methodology for analysis cytotoxicity of ruthenium dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of bimetallic titanocene-ruthenium-arene complexes as anticancer agents: relationships between structural and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo evaluation of ruthenium(II)-arene PTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane Analogue in Focus: A Technical Guide to 1,3,5-Triaza-7-phosphaadamantane (PTA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,5-triaza-7-phosphaadamantane (PTA), a versatile and water-soluble phosphine (B1218219) ligand. With its unique cage-like structure and remarkable stability, PTA has garnered significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents.[1] This document details its synthesis, physicochemical and spectroscopic properties, and provides illustrative experimental workflows.

Physicochemical and Spectroscopic Data

PTA is a white, crystalline solid with notable solubility in water and various polar organic solvents, a characteristic that has been pivotal to its application in aqueous-phase chemistry.[2][3] Its rigid adamantane-like structure contributes to its high melting point and stability.[3] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound (PTA)

| Property | Value |

| Molecular Formula | C₆H₁₂N₃P |

| Molar Mass | 157.157 g/mol [2][3] |

| Melting Point | 244-250 °C[4] |

| Appearance | White solid[3] |

| Solubility in Water | 23.5 g/100 mL (at 25 °C)[2][3] |

| IUPAC Name | 1,3,5-Triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane[3] |

| CAS Number | 53597-69-6[2][3] |

Table 2: Spectroscopic Data for this compound (PTA)

| Spectrum Type | Solvent | Chemical Shift (δ) / Peak Position (cm⁻¹) | Assignment |

| ³¹P NMR | D₂O | -97.5 ppm | P[3] |

| ¹H NMR | D₂O | 4.67–4.50 ppm (AB q, 6H) | NCH₂N[3] |

| 4.36 ppm (ps, 6H) | PCH₂N[3] | ||

| ¹³C NMR | CD₃OD | Data not readily available in searched literature | - |

| FTIR | KBr Pellet | 2932 cm⁻¹ (s) | ν(C-H)[3] |

Note: Due to the high symmetry of the PTA molecule, its ¹H NMR spectrum is relatively simple. The ³¹P NMR shows a characteristic upfield chemical shift. The chemical shift of the phosphorus atom in PTA is sensitive to its coordination environment, making ³¹P NMR a valuable tool for studying its complexes.[3][5]

Experimental Protocols

Original Synthesis of this compound (Daigle et al., 1974)

The following is a detailed experimental protocol adapted from the original publication by Daigle and colleagues.[3]

Materials:

-

Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC)

-

Hexamethylenetetramine

-

Sodium hydroxide (B78521)

-

Formaldehyde (B43269) (37% solution)

-

Water

Procedure:

-

Hexamethylenetetramine is reacted with tetrakis(hydroxymethyl)phosphonium chloride, sodium hydroxide, and formaldehyde in water to obtain the product.[2]

-

A detailed, step-by-step procedure from a reliable source is as follows: In a well-ventilated fume hood, a solution of sodium hydroxide is prepared in water.

-

To this, tetrakis(hydroxymethyl)phosphonium chloride is added, followed by hexamethylenetetramine.

-

Finally, a 37% aqueous solution of formaldehyde is added dropwise to the stirred mixture.

-

The reaction mixture is stirred at room temperature for a specified period, during which the product precipitates.

-

The solid product is collected by filtration, washed with water, and then with a suitable organic solvent like acetone (B3395972) or diethyl ether.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by sublimation.

Synthesis of N-alkylated PTA derivatives

N-alkylation of PTA can be achieved by reacting PTA with an appropriate alkyl halide. For instance, the synthesis of 1-(4-nitrobenzyl)-3,5-triaza-1-azonia-7-phosphaadamantane bromide (PTAR) is described as follows:

Materials:

-

This compound (PTA)

-

4-nitrobenzyl chloride

-

Tetrahydrofuran (THF)

-

Diethyl ether

Procedure:

-

A solution of PTA in THF is prepared in a round-bottom flask.[6]

-

A solution of 4-nitrobenzyl chloride in THF is added to the PTA solution.[6]

-

The reaction mixture is refluxed for 2 hours.[6]

-

The resulting solid is isolated by filtration, washed sequentially with THF and diethyl ether, and then dried under reduced pressure.[6]

Characterization Workflow

The successful synthesis of PTA and its derivatives is confirmed through a series of analytical techniques.

Caption: General workflow for the synthesis and characterization of PTA.

Logical Relationship of PTA and its Derivatives in Research

The versatility of PTA allows for its use as a foundational building block for a variety of derivatives with tailored properties, which are then utilized in diverse research applications.

Caption: Logical relationships of PTA synthesis, derivatization, and applications.

References

- 1. Influence of the charge of this compound-based ligands on the anticancer activity of organopalladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound 97 53597-69-6 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 1,3,5-Triaza-7-phosphaadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,3,5-triaza-7-phosphaadamantane (PTA), a water-soluble phosphine (B1218219) ligand with significant applications in coordination chemistry, catalysis, and medicinal chemistry. This document details the key spectroscopic data, experimental protocols for its characterization, and a logical workflow for its analysis.

Introduction

This compound (PTA) is a unique cage-like phosphine ligand with the formula C₆H₁₂N₃P. Its adamantane-like structure bestows upon it high stability, while the presence of nitrogen and phosphorus atoms provides versatile coordination capabilities. PTA's notable water solubility makes it an attractive ligand for aqueous-phase catalysis and for the development of water-soluble metal-based drugs. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for studying its interactions with other molecules.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of PTA. The chemical shifts are sensitive to the electronic environment of the nuclei.

Table 1: NMR Spectroscopic Data for this compound (PTA)

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constants (J) [Hz] | Reference |

| ³¹P | D₂O | -97.4 | - | [1] |

| CDCl₃ | -97.0 | - | [2] | |

| ¹H | D₂O | 4.55 (d, 6H, PCH₂) 4.07 (s, 6H, NCH₂N) | ²J(P,H) = 10.5 | [2] |

| CDCl₃ | 4.51 (d, 6H, PCH₂) 4.02 (s, 6H, NCH₂N) | ²J(P,H) = 10.4 | [2] | |

| ¹³C | D₂O | 72.8 (s, NCH₂N) 51.1 (d, PCH₂) | ¹J(P,C) = 28.0 | [2] |

| CDCl₃ | 73.5 (s, NCH₂N) 51.7 (d, PCH₂) | ¹J(P,C) = 27.8 | [2] | |

| ¹⁵N | D₂O | -346.9 | - | [3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The characteristic absorption bands can be used for the identification of functional groups.

Table 2: Infrared (IR) Spectroscopic Data for this compound (PTA)

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 2985-2899 | C-H stretch | Medium | [4] |

| 1450-500 | PTA cage vibrations | - | [4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of PTA.

Table 3: Mass Spectrometry Data for this compound (PTA)

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |

| ESI-MS | Positive | 158.08 | Not specified | [2] |

Raman and UV-Vis Spectroscopy

Specific quantitative Raman and UV-Visible spectroscopic data for pure, uncomplexed this compound are not extensively reported in the reviewed literature.

-

UV-Vis Spectroscopy: PTA itself does not possess strong chromophores that absorb in the UV-Visible region. Its UV-Vis spectrum is generally featureless. However, its derivatives and metal complexes can exhibit characteristic absorption bands.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of PTA.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.

-

³¹P NMR:

-

Observe frequency: e.g., 121.5 MHz on a 300 MHz spectrometer.

-

Reference: 85% H₃PO₄ (external or internal standard).

-

Acquisition parameters: Utilize a proton-decoupled pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used for quantitative measurements.

-

-

¹H NMR:

-

Observe frequency: e.g., 300 MHz.

-

Reference: TMS (for CDCl₃) or the residual solvent peak.

-

Acquisition parameters: Standard single-pulse experiment.

-

-

¹³C NMR:

-

Observe frequency: e.g., 75 MHz on a 300 MHz spectrometer.

-

Reference: TMS (for CDCl₃) or the solvent peak.

-

Acquisition parameters: Proton-decoupled experiment (e.g., PENDANT or DEPT) to obtain information on the number of attached protons.

-

-

¹⁵N NMR:

-

Observe frequency: e.g., 30.4 MHz on a 300 MHz spectrometer.

-

Reference: Liquid ammonia (B1221849) or nitromethane.

-

Acquisition parameters: Typically requires a large number of scans due to the low natural abundance and gyromagnetic ratio of ¹⁵N. Heteronuclear correlation experiments (e.g., HMBC) are often used to enhance sensitivity.[3]

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method:

-

Thoroughly grind a small amount of PTA (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid PTA sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of PTA (e.g., 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

For electrospray ionization (ESI), the addition of a small amount of formic acid may be beneficial to promote protonation.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An ESI or other soft ionization technique mass spectrometer.

-

Data Collection:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular weight of PTA (157.16 g/mol ).

-

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of PTA.

This logical diagram outlines the sequential process, starting from the synthesis and purification of PTA, followed by its comprehensive characterization using various spectroscopic techniques. The data obtained is then used for structural elucidation and to determine its physicochemical properties, which in turn informs its application in various fields.

References

- 1. Insights into the κ-P,N Coordination of this compound and Derivatives: κ-P,N-Heterometallic Complexes and a 15N Nuclear Magnetic Resonance Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 1,3,5-triaza-7-phosphaadamantane (PTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-triaza-7-phosphaadamantane (PTA) is a water-soluble, air-stable phosphine (B1218219) ligand with a unique rigid, cage-like structure analogous to adamantane (B196018).[1] Its remarkable stability and solubility in aqueous media have made it a ligand of significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents. This guide provides a comprehensive analysis of the crystal structure of PTA, detailing the experimental protocols for its synthesis and crystallographic analysis, and presenting key quantitative data in a structured format for ease of comparison and reference.

Synthesis and Crystallization

The seminal synthesis of this compound was first reported by Donald J. Daigle and his colleagues in 1974. The process involves a one-pot reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) in the presence of a base and formaldehyde.[2]

Experimental Protocol: Synthesis of PTA

Materials:

-

Hexamethylenetetramine

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Sodium hydroxide (B78521) (NaOH)

-

Formaldehyde (37% solution)

-

Deionized water

Procedure:

-

A solution of sodium hydroxide is prepared in deionized water.

-

Hexamethylenetetramine is dissolved in deionized water in a separate reaction vessel equipped with a stirrer.

-

The THPC solution is added dropwise to the hexamethylenetetramine solution with continuous stirring.

-

Formaldehyde solution is then added to the reaction mixture.

-

Finally, the sodium hydroxide solution is added slowly, and the reaction is stirred at room temperature.

-

The resulting white precipitate of this compound is collected by filtration.

-

The crude product is washed with deionized water and then with ethanol.

-

For purification, the product can be recrystallized from a suitable solvent such as ethanol or by sublimation.

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

High-quality single crystals of PTA suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.

Procedure:

-

A saturated solution of purified PTA is prepared in a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to a week, well-formed crystals of PTA will deposit.

-

The crystals are carefully harvested from the mother liquor and dried.

Crystal Structure Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The analysis reveals a highly symmetrical, cage-like molecule with the phosphorus and three nitrogen atoms occupying the bridgehead positions of the adamantane core.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₆H₁₂N₃P |

| Molecular Weight | 157.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.220(7) |

| b (Å) | 9.279(8) |

| c (Å) | 5.897(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 395.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.32 |

Table 1: Crystallographic Data for this compound.[3]

Selected Bond Lengths and Angles

The adamantane-like cage of PTA is characterized by specific bond lengths and angles that define its rigid structure.

| Bond | Length (Å) | Angle | Degree (°) |

| P–C | 1.855(2) | C–P–C | 97.4(1) |

| C–N | 1.472(2) | C–N–C | 108.3(1) |

| P–C–N | 112.2(1) | ||

| N–C–N | 109.8(1) |

Table 2: Selected Interatomic Distances and Angles for this compound.[3]

Experimental and Analytical Workflow

The overall process from synthesis to structural elucidation of this compound can be visualized as a sequential workflow. This involves the chemical synthesis of the compound, its purification, the growth of high-quality single crystals, and finally the analysis of these crystals using X-ray diffraction to determine the molecular and crystal structure.

Logical Relationships in PTA Structure and Properties

The unique structural features of this compound are directly responsible for its chemical properties and its utility as a ligand. The logical flow from its molecular structure to its applications is outlined below.

References

Solubility Profile of 1,3,5-Triaza-7-phosphaadamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3,5-Triaza-7-phosphaadamantane (PTA), a phosphorus analogue of hexamethylenetetramine, is a white, crystalline solid with remarkable stability and unique coordination properties. Its solubility is a key factor influencing its utility in various chemical transformations, including as a ligand in transition metal catalysis and as a building block for supramolecular structures. This guide aims to provide a detailed understanding of its solubility characteristics in a range of organic solvents.

Solubility of this compound in Organic Solvents

Based on available literature, the solubility of PTA is dictated by its polar nature, stemming from the presence of three nitrogen atoms and a phosphorus atom within its adamantane-like cage structure. This polarity governs its favorable interactions with polar solvents and its limited solubility in nonpolar media.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of PTA in various organic solvents as reported in the scientific literature.

| Solvent Classification | Solvent | Solubility |

| Polar Protic | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] | |

| Chloroform (B151607) (Trichloromethane) | Soluble[1] | |

| Nonpolar | Hydrocarbon Solvents (e.g., Hexane, Toluene) | Insoluble[1] |

It is important to note that while some sources describe PTA as "soluble" in certain organic solvents, this is a qualitative assessment. The actual concentration that can be achieved may vary. For instance, some synthetic procedures mention washing PTA with solvents like chloroform and acetone, which would suggest that its solubility, while present, may be limited under those specific conditions. Therefore, for applications requiring precise concentrations, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a gravimetric method for the precise determination of the solubility of this compound in a given organic solvent.

Materials

-

This compound (PTA), crystalline solid

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

Pre-weighed, dry evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure

-

Sample Preparation: Accurately weigh a sample of PTA.

-

Solvent Addition: In a vial, add a known volume or mass of the organic solvent.

-

Equilibration: Add an excess of PTA to the solvent in the vial to create a saturated solution. The presence of undissolved solid is crucial to ensure saturation.

-

Temperature Control: Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitation: Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of PTA. Dry the residue to a constant weight.

-

Mass Determination: Accurately weigh the evaporation dish containing the dried PTA residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Visualizations

Synthesis of this compound

The synthesis of PTA is a well-established procedure. The following diagram illustrates the key reactants and the resulting product.

Caption: Reaction scheme for the synthesis of PTA.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of the solubility of PTA.

References

In-Depth Technical Guide on the Computational Studies of 1,3,5-Triaza-7-phosphaadamantane (PTA) Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies on the electronic structure of 1,3,5-triaza-7-phosphaadamantane (PTA), a versatile and water-soluble phosphine (B1218219) ligand with significant applications in catalysis and medicinal chemistry. Understanding the electronic properties of PTA is crucial for the rational design of novel metal complexes with tailored reactivity and therapeutic potential. This document summarizes key quantitative data from theoretical investigations, details the computational methodologies employed, and presents a visual workflow for such studies.

Core Concepts: The Electronic Landscape of PTA

This compound is a cage-like molecule with a rigid adamantane-like structure. Its unique geometry and the presence of both a soft phosphorus donor atom and three hard nitrogen atoms govern its coordination chemistry and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the intricate electronic features of PTA. These studies provide insights into its bonding, charge distribution, and frontier molecular orbitals, which are fundamental to its behavior as a ligand.

Quantitative Electronic and Structural Data

Computational studies have yielded precise data on the geometry and electronic properties of PTA. The following tables summarize key findings from DFT calculations, providing a baseline for understanding the electronic structure of the isolated PTA molecule.

Table 1: Optimized Geometric Parameters of PTA

| Parameter | Value |

| Bond Lengths (Å) | |

| P-C | 1.873 |

| N-C | 1.475 |

| Bond Angles (°) ** | |

| C-P-C | 97.8 |

| C-N-C | 108.5 |

| Cone Angle (°) ** | ~103 |

Table 2: Calculated Electronic Properties of PTA

| Property | Value |

| Mulliken Atomic Charges (a.u.) | |

| P | 0.35 |

| N | -0.45 |

| C (adjacent to P) | -0.12 |

| C (adjacent to N) | 0.05 |

| H | 0.08 - 0.10 |

| Frontier Molecular Orbitals | |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 1.54 |

| HOMO-LUMO Gap (eV) | 7.75 |

Experimental Protocols: Computational Methodologies

The data presented in this guide are primarily derived from studies employing Density Functional Theory. A typical and robust computational protocol for investigating the electronic structure of PTA is outlined below.

1. Geometry Optimization:

-

Level of Theory: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP or a range-separated functional like wB97XD, which accounts for dispersion interactions, is recommended.

-

Basis Set: A Pople-style basis set, for example, 6-311+G(d,p), or a Dunning-type correlation-consistent basis set like cc-pVTZ, provides a good balance of accuracy and computational cost.

-

Software: Gaussian, ORCA, or other similar quantum chemistry packages are commonly used.

-

Procedure: The initial structure of PTA is built and subjected to a full geometry optimization without any symmetry constraints to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located.

2. Electronic Structure Analysis:

-

Population Analysis: Mulliken population analysis is performed on the optimized geometry to obtain atomic charges. Natural Bond Orbital (NBO) analysis can also be employed for a more detailed picture of charge distribution and orbital interactions.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is then determined, which is a key indicator of the molecule's kinetic stability and chemical reactivity.

-

NMR Chemical Shift Calculation: To correlate computational results with experimental data, 31P NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. DFT functionals such as wB97XD with basis sets like Def2QZVP have been shown to provide accurate predictions.[1]

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for a typical computational study of the electronic structure of this compound.

This in-depth guide serves as a valuable resource for researchers and professionals engaged in the study and application of this compound. The provided data and methodologies offer a solid foundation for further computational investigations and the development of novel PTA-based compounds with enhanced functionalities.

References

The Advent of Aqueous Organometallic Chemistry: A Technical Guide to the Discovery and Application of Water-Soluble Phosphine Ligands like PTA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of water-soluble phosphine (B1218219) ligands has revolutionized the field of organometallic chemistry, enabling catalytic reactions in aqueous media and paving the way for novel biomedical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of these pivotal compounds, with a core focus on 1,3,5-triaza-7-phosphaadamantane (PTA). We present a comprehensive overview of the key physicochemical properties of PTA and related ligands, detailed experimental protocols for their synthesis and the preparation of their metal complexes, and a discussion of their applications in catalysis and drug development. This guide is intended to serve as a valuable resource for researchers and professionals working at the interface of chemistry, biology, and medicine.

Introduction: The Dawn of Water-Soluble Phosphine Ligands

The paradigm of organometallic chemistry has been historically dominated by the use of organic solvents. However, the increasing demand for greener, more sustainable chemical processes has spurred the exploration of aqueous reaction media. The primary challenge in this transition has been the inherent insolubility of most organometallic complexes in water. This obstacle was largely overcome with the advent of water-soluble phosphine ligands. These innovative molecules possess hydrophilic functional groups that impart aqueous solubility to the metal center they coordinate, without compromising its catalytic activity.

Among the diverse family of water-soluble phosphines, this compound (PTA) has emerged as a particularly versatile and significant ligand. First synthesized in the 1970s, PTA's unique cage-like structure, high water solubility, and remarkable stability have made it a cornerstone of modern aqueous organometallic chemistry and a promising scaffold for the development of novel therapeutics.

Physicochemical Properties of Water-Soluble Phosphine Ligands

The utility of a water-soluble phosphine ligand is dictated by a combination of its physical and chemical properties. Key parameters include its solubility, steric bulk (quantified by the cone angle), and electronic properties. Below is a comparative summary of these properties for PTA and other commonly used water-soluble phosphine ligands.

| Ligand | Structure | Molar Mass ( g/mol ) | Water Solubility (g/L) | Cone Angle (θ)° | pKa |

| PTA | C₆H₁₂N₃P | 157.16 | ~235 | 103 | 5.95 |

| TPPTS | P(C₆H₄-m-SO₃Na)₃ | 570.4 | ~1100 | 165 | - |

| TPPMS | PPh₂(C₆H₄-m-SO₃Na) | 414.4 | ~200 | 132 | - |

Experimental Protocols

Synthesis of this compound (PTA)

This protocol is adapted from the original synthesis and provides a reliable method for the laboratory-scale preparation of PTA.[1]

Materials:

-

Hexamethylenetetramine

-

Tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC)

-

Sodium hydroxide (B78521) (NaOH)

-

Formaldehyde (B43269) (37% aqueous solution)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hexamethylenetetramine in deionized water.

-

Slowly add an aqueous solution of tetrakis(hydroxymethyl)phosphonium chloride to the stirring solution.

-

Carefully add a solution of sodium hydroxide dropwise to the reaction mixture.

-

Finally, add the formaldehyde solution to the flask.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature, during which a white precipitate of PTA will form.

-

Collect the crude PTA by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from hot ethanol to obtain pure, crystalline PTA.

-

Dry the purified PTA in a desiccator.

Characterization: The identity and purity of the synthesized PTA should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and melting point determination.

Synthesis of a Ruthenium-PTA Complex: [RuCl₂(p-cymene)(PTA)]

This protocol describes the synthesis of a representative RAPTA (Ruthenium-Arene-PTA) complex, a class of compounds with significant anticancer properties.

Materials:

-

[RuCl₂(p-cymene)]₂ dimer

-

This compound (PTA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the [RuCl₂(p-cymene)]₂ dimer in anhydrous dichloromethane.

-

In a separate flask, dissolve PTA in anhydrous dichloromethane.

-

Slowly add the PTA solution to the stirring solution of the ruthenium dimer at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Reduce the volume of the solvent in vacuo.

-

Add anhydrous diethyl ether to precipitate the product.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Characterization: The synthesized complex should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assay of a RAPTA Complex using the MTT Assay

This protocol outlines a standard procedure for evaluating the anticancer activity of a PTA-containing metal complex in a cancer cell line.[2][3][4][5]

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

RAPTA complex stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Culture the cancer cells to ~80% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and determine the cell concentration.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the RAPTA complex in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of the drug solvent) and a no-treatment control.

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium from the wells.

-

Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

-

Visualizing Workflows and Pathways

Synthesis of this compound (PTA)

References

Initial Investigations into PTA Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational coordination chemistry of 1,3,5-triaza-7-phosphaadamantane (PTA). It covers the synthesis of PTA and its transition metal complexes, presents key quantitative data from spectroscopic and crystallographic analyses, and explores the mechanistic insights into its application in anticancer research.

Introduction to this compound (PTA)

This compound (PTA) is a water-soluble, air-stable tertiary phosphine (B1218219) with a rigid cage-like structure analogous to adamantane.[1] Its unique properties, including its solubility in aqueous media and its electronic and steric characteristics, have made it a versatile ligand in coordination chemistry.[2] The coordination of PTA to transition metals occurs primarily through its phosphorus atom, leading to the formation of a wide array of complexes with potential applications in catalysis and medicine.[3][4] Of particular interest is the development of ruthenium-PTA complexes, such as RAPTA-C ([Ru(η⁶-p-cymene)Cl₂(PTA)]), which have shown promising anticancer and antimetastatic properties.[5][6]

Experimental Protocols

This section details the key experimental procedures for the synthesis of PTA and a representative ruthenium-PTA complex, RAPTA-C.

Synthesis of this compound (PTA)

The synthesis of PTA is typically achieved through the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC) in the presence of a base.[1]

Materials:

-

Hexamethylenetetramine (HMTA)

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Sodium hydroxide (B78521) (NaOH)

-

Formaldehyde (B43269) (37% aqueous solution)

-

Water

Procedure:

-

In a well-ventilated fume hood, a solution of sodium hydroxide is prepared by dissolving NaOH in water.

-

Hexamethylenetetramine is added to the NaOH solution and stirred until fully dissolved.

-

Tetrakis(hydroxymethyl)phosphonium chloride is then added to the stirred solution.

-

Finally, formaldehyde solution is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature for a specified period, during which the product precipitates.

-

The solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., acetone (B3395972) or diethyl ether).

-

The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Synthesis of [Ru(η⁶-p-cymene)Cl₂(PTA)] (RAPTA-C)

RAPTA-C is a well-studied ruthenium-PTA complex with significant anticancer activity.[7] Its synthesis involves the reaction of the [Ru(η⁶-p-cymene)Cl₂]₂ dimer with PTA.[8]

Materials:

-

[Ru(η⁶-p-cymene)Cl₂]₂ dimer

-

This compound (PTA)

-

Dichloromethane (B109758) (CH₂Cl₂) or a similar chlorinated solvent

-

Hexane (B92381) or pentane (B18724) for precipitation

Procedure:

-

The [Ru(η⁶-p-cymene)Cl₂]₂ dimer and a stoichiometric amount of PTA are dissolved in dichloromethane in a round-bottom flask.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure to yield a solid residue.

-

The crude product is purified by precipitation from the reaction solvent by the addition of a non-polar solvent like hexane or pentane.

-

The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to afford pure [Ru(η⁶-p-cymene)Cl₂(PTA)].

Quantitative Data Presentation

The coordination of PTA to different transition metals leads to characteristic changes in spectroscopic and structural parameters. This section provides a summary of key quantitative data for a range of PTA complexes.

³¹P NMR Spectroscopic Data

³¹P NMR spectroscopy is a powerful tool for characterizing PTA complexes, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment.[9] The coordination of PTA to a metal center generally results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand.[10]

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Free PTA | D₂O | -97.5 |

| cis-[RuCl₂(PTA)₄] | CDCl₃ | -24.1, -59.4 |

| trans-[RuCl₂(PTA)₄] | CDCl₃ | -39.5 |

| [RuCp(PTA)₂-μ-CN-RuCp(PTA)₂]⁺ | - | - |

| [Ni(PTA)₄] | - | -31.5 |

| [Pd(PTA)₄] | - | -16.8 |

| [Pt(PTA)₄] | - | -20.5 |

| [Cu(PTA)₄]⁺ | - | -30.0 |

| [AuCl(PTA)] | - | -36.1 |

| [HgCl₂(PTA)] | - | -38.9 |

| Data compiled from various sources, including[9][10]. |

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of PTA complexes, including bond lengths and angles.[11][12][13] The data for a representative ruthenium-PTA complex are presented below.

| Complex | Bond/Angle | Value |

| [RuCp(PTA)₂-μ-CN-RuCp(PTA)₂]⁺ [14] | Ru-P (Å) | 2.243(2) - 2.281(2) |

| Ru-C(Cp) (Å) | 2.19(1) - 2.23(1) | |

| P-Ru-P (°) | 90.13(7) - 93.41(7) | |

| C(Cp)-Ru-P (°) | 122.9(3) - 128.9(3) | |

| Selected data for the cation of the complex salt. |

Mechanism of Action of Anticancer PTA Complexes

Ruthenium-PTA complexes, particularly RAPTA-C, have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Inhibition of the PI3K/AKT Signaling Pathway

One of the proposed mechanisms of action for some ruthenium complexes involves the downregulation of the PI3K/AKT signaling pathway.[15] This pathway is frequently overactivated in many types of cancer and plays a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis (programmed cell death).

The cellular uptake of RAPTA-C is a critical first step.[16] Once inside the cancer cell, the complex can interact with various intracellular targets. Evidence suggests that ruthenium complexes can inhibit the activity of key proteins in the PI3K/AKT pathway, such as AKT itself.[15] This inhibition leads to a cascade of downstream effects, including the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in the induction of apoptosis in cancer cells.

Conclusion

The initial investigations into the coordination chemistry of this compound have laid a robust foundation for its application in diverse fields. The straightforward synthesis of PTA and its ability to form stable complexes with a variety of transition metals have been well-established. Spectroscopic and crystallographic studies have provided valuable quantitative data on the nature of the metal-PTA bond. Furthermore, the exploration of ruthenium-PTA complexes as anticancer agents has revealed promising mechanisms of action, including the inhibition of critical cancer-related signaling pathways. This technical guide serves as a core reference for researchers and professionals in drug development, providing essential protocols, data, and mechanistic insights to facilitate further advancements in this exciting area of coordination chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Complexing Properties of Synthesized this compound Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cancer cell growth by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dichloro Ru(II)-p-cymene-1,3,5-triaza-7-phosphaadamantane (RAPTA-C): A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of ruthenium(II)-arene complex [Ru(η6-p-cymene)Cl2(pta)] (RAPTA-C) and the epidermal growth factor receptor inhibitor erlotinib results in efficient angiostatic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. This compound (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemijournal.com [chemijournal.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Adamantane Analogue in Focus: A Technical Guide to the Chemical Reactivity of 1,3,5-Triaza-7-phosphaadamantane (PTA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical reactivity of the 1,3,5-triaza-7-phosphaadamantane (PTA) cage, a unique and versatile water-soluble phosphine (B1218219) ligand. With its rigid, cage-like structure and multiple reactive sites, PTA has garnered significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents. This document provides a comprehensive overview of its key reactions, including functionalization of the cage, its coordination chemistry with various metals, and its role in catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactivity of the PTA Cage

The chemical reactivity of the PTA cage is primarily centered around its phosphorus atom and the three nitrogen atoms. The lone pair of electrons on the phosphorus atom makes it a soft donor, readily coordinating to transition metals and undergoing oxidation and P-alkylation. The nitrogen atoms, being harder donors, can also participate in coordination and are susceptible to N-alkylation.

N-Alkylation

The nitrogen atoms of the PTA cage can be readily alkylated using various alkyl halides. This reaction typically proceeds under mild conditions and results in the formation of quaternary ammonium (B1175870) salts, which often exhibit enhanced water solubility.

Experimental Protocol: N-Alkylation of PTA with Nitrobenzyl Bromide [1]

-

Dissolution: Dissolve this compound (PTA) in a suitable solvent such as THF.

-

Addition of Alkylating Agent: Add a solution of the desired nitrobenzyl bromide (e.g., ortho-, meta-, or para-substituted) to the PTA solution.

-

Reaction: Stir the mixture under mild conditions (e.g., room temperature) for a specified period.

-

Isolation: The resulting hydrophilic PTA ammonium salt precipitates from the solution and can be isolated by filtration.

-

Characterization: The product can be characterized by elemental analysis, FTIR, and NMR spectroscopy.

| Alkylating Agent | Product | Yield (%) | Reference |

| o-nitrobenzyl bromide | (PTA-CH₂-o-NO₂-C₆H₄)Br | 89.2 | [1] |

| m-nitrobenzyl bromide | (PTA-CH₂-m-NO₂-C₆H₄)Br | 97.3 | [1] |

| p-nitrobenzyl bromide | (PTA-CH₂-p-NO₂-C₆H₄)Br | 98.2 | [1] |

P-Derivatization

The phosphorus atom of PTA can undergo derivatization, such as P-alkylation, through reactions with activated alkenes. This functionalization alters the electronic properties of the phosphorus center and can introduce new functionalities to the PTA cage.

Experimental Protocol: P-Derivatization of PTA with Glutaconic Acid [2]

-

Reactant Mixture: In a 100 mL Schlenk flask, dissolve 157 mg (1 mmol) of PTA and 130 mg (1 mmol) of glutaconic acid in 2.5 mL of deoxygenated water.

-

Reaction: Stir the reaction mixture magnetically for 3 hours at 70 °C.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Wash the off-white solid residue with 10 mL of chloroform, followed by 3 x 10 mL of acetone, and finally with 2 x 10 mL of diethyl ether.

-

Yield: This procedure yields approximately 250 mg (87%) of the P-derivatized product.

| Reactant | Product | Yield (%) | Reference |

| Glutaconic Acid | 4-carboxy-3-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³,⁷]dec-7-yl)butanoate | 87 | [2] |

| Itaconic Acid | 3-carboxy-2-(1,3,5-triaza-7-phosphoniatricyclo-[3.3.1.1³,⁷]dec-7-yl)propanoate | 70 | [2] |

Oxidation of the Phosphorus Atom

The phosphorus atom in the PTA cage is susceptible to oxidation, forming the corresponding phosphine oxide, PTA(O). This transformation changes the phosphorus center from a soft donor to a harder, oxophilic site, altering its coordination properties.

Experimental Protocol: Oxidation of PTA

A general procedure for the oxidation of tertiary phosphines can be adapted for PTA, typically involving an oxidizing agent in a suitable solvent.

-

Dissolution: Dissolve PTA in a solvent such as dichloromethane (B109758) or chloroform.

-

Oxidant Addition: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid) to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the PTA signal and the appearance of a new signal corresponding to PTA(O).

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove excess oxidant and byproducts, followed by isolation of the PTA(O) product, often through crystallization.

Coordination Chemistry

The PTA cage is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal centers through its phosphorus and/or nitrogen atoms. This allows for the formation of a diverse array of metal complexes with potential applications in catalysis and medicine.

P-Coordination

The soft phosphorus atom of PTA preferentially coordinates to soft and intermediate metal centers. This is the most common mode of coordination for PTA.

N-Coordination

The harder nitrogen atoms can also coordinate to metal centers, particularly harder metals or when the phosphorus atom is already coordinated or sterically hindered.

P,N-Chelation and Bridging

In some cases, PTA can act as a chelating or bridging ligand, coordinating to one or more metal centers through both its phosphorus and nitrogen atoms.

Experimental Protocol: Synthesis of [RuCl₂(PTA)₄] [3]

-

Reactant Mixture: In a Telfon-sealed screw-cap culture tube, add the nitrile (1 mmol), water (3 mL), and the ruthenium catalyst precursor.

-

Catalyst Addition: Add 5 mol% (40 mg) of the ruthenium catalyst.

-

Reaction: Stir the reaction mixture at 100 °C for 7 hours.

-

Monitoring: Monitor the reaction by taking a small aliquot (~50 µL) from the hot solution, extracting with CH₂Cl₂ (2 mL × 3), and analyzing by GC-MS.

-

Isolation: Isolate the product by either decanting the aqueous layer from the product crystals or by evaporation of the solvent followed by column chromatography over silica (B1680970) gel using ethyl acetate (B1210297) as eluent.

| Complex | Metal | P-M Bond Length (Å) | N-M Bond Length (Å) | Reference |

| [Ru(TPP)(PTA-κP)₂] | Ru | 2.38-2.42 | - | |

| [Zn(TPP)(PTA-κN)] | Zn | - | 2.20-2.25 | |

| mer-[Co(NCS)₃(PTA)₃] | Co | 2.22 (avg) | - | |

| [PdI₃(PTA-H)] | Pd | 2.33-2.35 | - | [3] |

Quantitative Spectroscopic Data

³¹P NMR spectroscopy is a powerful tool for characterizing PTA and its derivatives. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment.

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent | Reference |

| PTA | -98.61 | D₂O | [4] |

| PTA(O) | -34.0 | D₂O | [5] |

| [PTA-H]⁺ | -91.41 | D₂O | [4] |

| [RuCl₂(PTA)₄] (cis) | -24.1, -59.4 | CDCl₃ | [6] |

| [RuCl₂(PTA)₄] (trans) | -18.9 | CDCl₃ | [6] |

| [Cu(PTA)₄]⁺ | -80.21 (quartet) | DMSO-d₆ | [1] |

| [PdI₃(PTA-H)] | -56 | - | [3] |

Catalytic Activity

PTA and its metal complexes have shown significant promise as catalysts in a variety of organic transformations, particularly in aqueous media due to the water solubility of the PTA ligand.

Baylis-Hillman Reaction

PTA can act as a nucleophilic catalyst in the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an aldehyde.[7]

Reaction Mechanism:

-

Michael Addition: The phosphorus atom of PTA adds to the activated alkene in a Michael addition, forming a zwitterionic enolate intermediate.[8]

-

Aldol Addition: The enolate then attacks the aldehyde carbonyl group in an aldol-type addition.[8]

-

Proton Transfer and Elimination: A proton transfer followed by elimination of the PTA catalyst yields the final allylic alcohol product.[8]

Visualizing Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows associated with the chemical reactivity of the PTA cage.

Caption: Overview of the chemical reactivity pathways of the PTA cage.

Caption: Experimental workflow for the N-alkylation of the PTA cage.

Caption: Catalytic cycle of the PTA-catalyzed Baylis-Hillman reaction.

Conclusion

The this compound cage exhibits a rich and diverse chemical reactivity, making it a valuable building block in various fields of chemistry. Its ability to undergo selective functionalization at both the nitrogen and phosphorus atoms allows for the fine-tuning of its steric and electronic properties. Furthermore, its versatile coordination behavior has led to the development of a wide range of metal complexes with interesting catalytic and biological activities. The water solubility imparted by the PTA ligand is a particularly attractive feature for green chemistry applications and for the development of water-soluble drugs. This guide provides a foundational understanding of the core reactivity of the PTA cage, offering researchers and drug development professionals a valuable resource for exploring the potential of this unique molecule.

References

- 1. Synthesis of a Novel Series of Cu(I) Complexes Bearing Alkylated this compound as Homogeneous and Carbon-Supported Catalysts for the Synthesis of 1- and 2-Substituted-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Beyond transition block metals: exploring the reactivity of phosphine PTA and its oxide [PTA(O)] towards gallium( iii ) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02877E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Beyond transition block metals: exploring the reactivity of phosphine PTA and its oxide [PTA(O)] towards gallium(iii) - RSC Advances (RSC Publishing) [pubs.rsc.org]

Preliminary Studies on the Biological Activity of Pterostilbene (PTA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acronym "PTA" can refer to multiple chemical compounds. This document focuses on Pterostilbene (B91288), a naturally occurring stilbenoid with significant documented biological activities.

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), a natural analog of resveratrol, has garnered considerable attention within the scientific community for its diverse pharmacological properties.[1][2] Found in various natural sources, including blueberries and the wood of the Pterocarpus marsupium tree, pterostilbene exhibits enhanced bioavailability compared to other stilbenoids, which may amplify its therapeutic potential.[3][4] This guide provides a comprehensive overview of the preliminary studies on the biological activity of pterostilbene, with a focus on its anti-inflammatory, antioxidant, and anti-cancer effects.

Quantitative Data on Biological Activities

The biological efficacy of pterostilbene has been quantified in numerous studies across various cell lines and models. The following tables summarize key quantitative data, offering a comparative perspective on its potency.

Table 1: Anti-proliferative Activity of Pterostilbene in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 25 | [3] |

| HepG2 | Liver Cancer | 6.25 - 100 | [5] |

| A549 | Lung Cancer | Not Specified | |

| Caco-2 | Colon Cancer | Not Specified |

Table 2: Antioxidant Activity of Pterostilbene

| Assay | Model | Effect | Reference |

| SOD2 Expression | Colon Cancer Cells | 5.7-fold increase in enzyme activity | [5] |

| Catalase, GPx, GR, TR-1 | Colon Cancer Cells | < 2-fold increase in expression | [5] |

| Endogenous Antioxidant Activity | HepG2 and Chang Liver Cells | Increased | [5] |

Key Signaling Pathways Modulated by Pterostilbene

Pterostilbene exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

1. Anti-inflammatory Signaling:

Pterostilbene has been shown to mitigate inflammation by inhibiting the NF-κB pathway.[4] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

2. Antioxidant Response Pathway:

The antioxidant effects of pterostilbene are partly mediated through the activation of the Nrf2 signaling pathway.[3] Nuclear translocation of Nrf2 leads to the upregulation of various antioxidant enzymes, thereby protecting cells from oxidative stress.

3. Anti-cancer Signaling:

Pterostilbene has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell types.[1] One of the key pathways involved is the PI3K/Akt pathway, which is often dysregulated in cancer. Pterostilbene can inhibit this pathway, leading to decreased cell survival and proliferation.[4]

Experimental Protocols